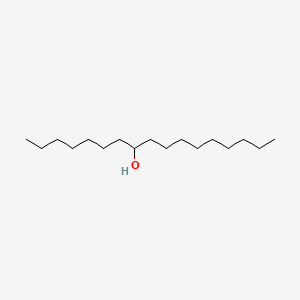

Heptadecan-8-ol

Description

Heptadecan-8-ol (CAS 2541-75-5) is a secondary alcohol with the molecular formula C₁₇H₃₆O, characterized by a hydroxyl (-OH) group positioned on the eighth carbon of a 17-carbon aliphatic chain . Secondary alcohols like this compound typically exhibit distinct physicochemical properties compared to their primary counterparts, such as lower melting points and altered solubility profiles, which influence their reactivity and applications .

Properties

CAS No. |

2541-75-5 |

|---|---|

Molecular Formula |

C17H36O |

Molecular Weight |

256.5 g/mol |

IUPAC Name |

heptadecan-8-ol |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

KAYMRANHJDGOQZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCCC)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCC)O |

Other CAS No. |

2541-75-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecan-8-ol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its derivatives. The process is carried out in large reactors where the acid is mixed with a hydrogen gas and a catalyst, and the mixture is heated to high temperatures to facilitate the reduction reaction .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-8-ol undergoes several types of chemical reactions, including:

Esterification: It reacts with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Esterification: Carboxylic acids, sulfuric acid (H₂SO₄)

Substitution: Various halogenating agents

Major Products Formed

Oxidation: Heptadecanoic acid

Esterification: Heptadecanoate esters

Substitution: Halogenated heptadecanes

Scientific Research Applications

Heptadecan-8-ol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of lubricants, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of Heptadecan-8-ol involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Primary vs. Secondary Alcohols

- Heptadecan-1-ol (primary): Exhibits stronger intermolecular hydrogen bonding due to terminal -OH placement, leading to higher melting points and crystallinity. This property makes it suitable for solid formulations in personal care products .

- This compound (secondary): The internal -OH group reduces molecular symmetry, lowering melting points and enhancing solubility in hydrophobic matrices. Such traits are advantageous in lipid bilayer studies or as plasticizers .

Chain Length Effects

- Dodecan-1-ol (C12): Shorter chains result in lower viscosity and boiling points compared to this compound (C17). These differences impact applications; for example, Dodecan-1-ol is more volatile and suited for aerosol formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.